molecular formula C18H16N2O B12795646 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone CAS No. 87356-71-6

2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone

Cat. No.: B12795646
CAS No.: 87356-71-6
M. Wt: 276.3 g/mol
InChI Key: SVOGRFBWKYBSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone is a heterocyclic organic compound It belongs to the pyrimidinone family, characterized by a pyrimidine ring fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the process may require heating to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Pyrimidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
  • 2-Methyl-3-(2-methylphenyl)-4(3H)-pyridazinone
  • 2-Methyl-3-(2-methylphenyl)-4(3H)-pyrimidinethione

Uniqueness

Compared to similar compounds, 2-Methyl-3-(2-methylphenyl)-6-phenyl-4(3H)-pyrimidinone stands out due to its additional phenyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it a unique candidate for various applications. The presence of the phenyl group may enhance its binding affinity to certain biological targets or alter its physical properties, such as solubility and stability.

Properties

CAS No.

87356-71-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)-6-phenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2O/c1-13-8-6-7-11-17(13)20-14(2)19-16(12-18(20)21)15-9-4-3-5-10-15/h3-12H,1-2H3

InChI Key

SVOGRFBWKYBSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC(=CC2=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.